![molecular formula C15H20ClNO4S B2893272 9-((2-Chlorobenzyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane CAS No. 1327705-55-4](/img/structure/B2893272.png)

9-((2-Chlorobenzyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

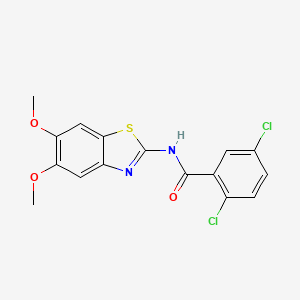

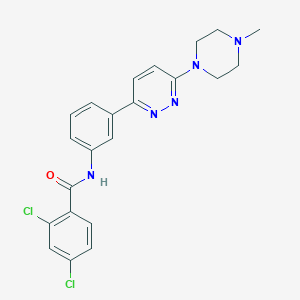

9-((2-Chlorobenzyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane is a privileged heterocyclic compound . It belongs to the class of 1,9-diazaspiro[5.5]undecanes , which are dipiperidines spirofused at position 2 of one piperidine ring and at position 4 of the other (see Figure 1) . These compounds exhibit diverse biological activities and have potential applications in various therapeutic areas.

Synthesis Analysis

The synthesis of 1,9-diazaspiro[5.5]undecanes involves several strategies. Notably, the majority of these compounds include an arene ring fused at positions 4 and 5 of the diazaspiro core. Additionally, a common feature is the presence of a carbonyl group at position 2. Synthesis routes vary based on the type of arene fusion, and specific substitution patterns at positions 9 and 1 are crucial for each compound .

Molecular Structure Analysis

The core structure of 1,9-diazaspiro[5.5]undecanes consists of two piperidine rings spirofused at specific positions. Bioactive derivatives often have substituents at position 9 and sometimes at position 1. The basic nitrogen at position 9 is essential for binding to specific receptors .

Chemical Reactions Analysis

The chemical reactivity of 1,9-diazaspiro[5.5]undecanes depends on their substitution patterns. Notably, substitutions at position 9 other than alkyl groups (such as sulfonyl, acyl, and carbamoyl) can significantly affect binding affinities for specific receptors .

Applications De Recherche Scientifique

Antiviral Applications

The derivatives of 1,9-diazaspiro[5.5]undecane have been reported to exhibit inhibitory activity against Dengue virus type 2 (DENV2). This suggests that compounds like “9-((2-Chlorobenzyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane” could potentially be explored for their antiviral properties, particularly in the development of treatments for dengue fever .

Medicinal Chemistry

The core structure of 1,9-diazaspiro[5.5]undecane has been investigated for a broad range of medicinal applications. This includes the exploration of its bioactivity in various forms such as 1,2-, 2,3-, 3,4-, and 4,5-(hetero)arene-fused and saturated core structures . The compound could be part of this research, contributing to the discovery of new therapeutic agents.

Mécanisme D'action

Target of Action

Similar compounds have been reported to exhibit inhibitory activity against dengue virus type 2 (denv2) . The specific target within the DENV2 is suggested to be the NS5-methyltransferase .

Mode of Action

Docking calculations for similar compounds suggest that they bind to the ns5-methyltransferase of denv2 . This interaction could potentially inhibit the function of the enzyme, thereby affecting the life cycle of the virus .

Biochemical Pathways

Given its potential antiviral activity, it can be inferred that it may interfere with the replication cycle of denv2 .

Result of Action

Its potential antiviral activity suggests that it may inhibit the replication of denv2, thereby reducing the severity of the infection .

Propriétés

IUPAC Name |

9-[(2-chlorophenyl)methylsulfonyl]-1,5-dioxa-9-azaspiro[5.5]undecane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO4S/c16-14-5-2-1-4-13(14)12-22(18,19)17-8-6-15(7-9-17)20-10-3-11-21-15/h1-2,4-5H,3,6-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVLAPDMAFJXOMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(CCN(CC2)S(=O)(=O)CC3=CC=CC=C3Cl)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-((2-Chlorobenzyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-2-{[(4-chlorophenyl)amino]methylidene}-7-fluoro-3-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B2893189.png)

![(Z)-methyl 2-((2-phenylacetyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2893195.png)

![8-Methyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]-8-azabicyclo[3.2.1]octane](/img/structure/B2893198.png)

![N-[Cyano-(3,4-dichlorophenyl)methyl]-2-(oxan-4-yl)propanamide](/img/structure/B2893206.png)

![3-(2-Chlorophenyl)-5-{1-[(4-methoxyphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2893209.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-hydroxy-4-methylbenzoate](/img/structure/B2893210.png)

![Diethyl 2-{2,2,2-trichloro-1-[(methoxycarbonyl)amino]ethyl}malonate](/img/structure/B2893212.png)